2-(Furan-2-ylmethylsulfanyl)-propionic acid
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Overview
Description
2-(Furan-2-ylmethylsulfanyl)-propionic acid is an organic compound that features a furan ring attached to a propionic acid moiety through a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylsulfanyl)-propionic acid typically involves the following steps:
Starting Materials: Furan-2-carbaldehyde and 2-mercaptopropionic acid.
Reaction: The furan-2-carbaldehyde is reacted with 2-mercaptopropionic acid in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid), to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-2-ylmethylsulfanyl)-propionic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways, such as oxidoreductases and transferases.
Pathways Involved: The compound may inhibit or activate these enzymes, leading to alterations in cellular processes such as energy production and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-ylmethylsulfanyl)-acetic acid
- 2-(Furan-2-ylmethylsulfanyl)-butanoic acid
- 2-(Furan-2-ylmethylsulfanyl)-pentanoic acid
Uniqueness
2-(Furan-2-ylmethylsulfanyl)-propionic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. The presence of the propionic acid moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGWSPVCLPCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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